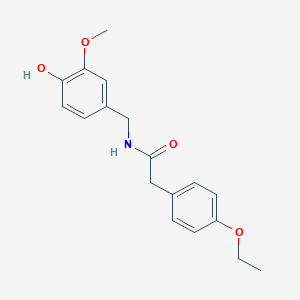

ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetamide, 2-(p-ethoxyphenyl)-N-vanillyl-, also known as capsaicin, is a natural compound found in chili peppers. It is a potent agonist of the transient receptor potential vanilloid subtype 1 (TRPV1) ion channel, which is involved in the perception of pain and temperature. Capsaicin has been widely studied for its potential applications in pain management, cancer therapy, and metabolic disorders.

Wirkmechanismus

Capsaicin works by activating TRPV1 ion channels, which are found in sensory neurons and are involved in the perception of pain and temperature. TRPV1 ion channels are activated by various stimuli, including heat, protons, and ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL-. Activation of TRPV1 ion channels leads to the influx of calcium ions into the cell, which triggers a series of intracellular signaling pathways. The desensitization of TRPV1 ion channels by ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- is thought to occur through the depletion of intracellular calcium stores and the activation of protein kinase C.

Biochemische Und Physiologische Effekte

Capsaicin has a wide range of biochemical and physiological effects. In addition to its analgesic, anticancer, and metabolic effects, ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. Capsaicin has also been shown to modulate the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in pain perception.

Vorteile Und Einschränkungen Für Laborexperimente

Capsaicin has several advantages for lab experiments, including its high potency and selectivity for TRPV1 ion channels, its ability to induce desensitization, and its availability as a pure compound. However, ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- also has several limitations, including its poor solubility in aqueous solutions, its potential for non-specific effects, and its potential for toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- research. One area of interest is the development of more potent and selective TRPV1 agonists and antagonists for use in pain management and other applications. Another area of interest is the investigation of the role of TRPV1 ion channels in various physiological and pathological processes, such as inflammation, neurodegeneration, and cancer. Additionally, the potential applications of ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- in metabolic disorders, such as obesity and diabetes, warrant further investigation.

Synthesemethoden

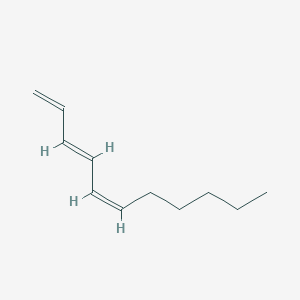

Capsaicin can be extracted from chili peppers or synthesized chemically. The chemical synthesis of ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- involves the condensation of vanillin with 8-methyl-N-vanillyl-6-nonenamide, followed by the reduction of the resulting Schiff base with sodium borohydride. The purity of the synthesized ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- can be improved by recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

Capsaicin has been studied for its potential applications in pain management, cancer therapy, and metabolic disorders. In pain management, ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- is used as a topical analgesic for the treatment of various types of pain, including neuropathic pain, osteoarthritis, and post-herpetic neuralgia. Capsaicin works by desensitizing TRPV1 ion channels, leading to a reduction in pain perception. In cancer therapy, ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. Capsaicin also has potential applications in metabolic disorders, such as obesity and diabetes, by modulating energy expenditure and glucose metabolism.

Eigenschaften

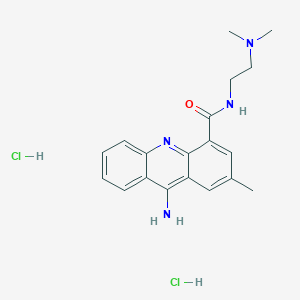

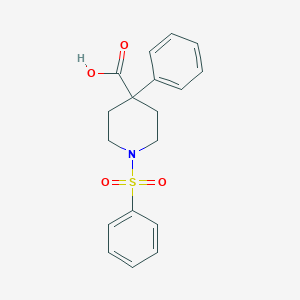

CAS-Nummer |

101651-31-4 |

|---|---|

Produktname |

ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- |

Molekularformel |

C18H21NO4 |

Molekulargewicht |

315.4 g/mol |

IUPAC-Name |

2-(4-ethoxyphenyl)-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C18H21NO4/c1-3-23-15-7-4-13(5-8-15)11-18(21)19-12-14-6-9-16(20)17(10-14)22-2/h4-10,20H,3,11-12H2,1-2H3,(H,19,21) |

InChI-Schlüssel |

QLTJZJNIERDAMF-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=C(C=C2)O)OC |

Kanonische SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=C(C=C2)O)OC |

Andere CAS-Nummern |

101651-31-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)

![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)